Comparative Antiproliferative Potency of MI-389 and Sunitinib in Leukemia Cells
In MOLT-4 acute lymphoblastic leukemia (ALL) cells, the PROTAC degrader MI-389 exhibits comparable antiproliferative activity to its parent kinase inhibitor, sunitinib. The half-maximal effective concentration (EC50) for inhibiting cell growth over 72 hours was determined to be 21.3 nM for MI-389, compared to 17.3 nM for sunitinib . This indicates that despite a complete shift in mechanism from kinase inhibition to targeted protein degradation, MI-389 retains potent single-agent efficacy in this cellular context.
| Evidence Dimension | Antiproliferative Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 21.3 nM |
| Comparator Or Baseline | Sunitinib, EC50 = 17.3 nM |
| Quantified Difference | MI-389 is 1.23-fold less potent than sunitinib in this assay (21.3 nM vs 17.3 nM). |
| Conditions | MOLT-4 leukemia cell line; 72-hour treatment. |
Why This Matters
This data quantifies that MI-389 achieves near-equivalent cellular potency to its parent inhibitor, but via a distinct protein degradation mechanism, which is crucial for experiments where kinase inhibition is not the desired outcome.
